Regioisomeric Scaffold Differentiation: [4,3-b] vs. [3,4-b] Ring Fusion and Its Impact on Kinase Inhibition Liability
The pyrazolo[4,3-b]pyridine scaffold, to which the target compound belongs, was specifically selected through a scaffold morphing strategy from a quinoline hit to improve ADME properties while retaining ALK5 kinase inhibitory potency. In contrast, the [3,4-b] regioisomer (CAS 1256794-87-2) has been explored primarily as a precursor for triazine-based antiviral agents rather than for kinase inhibition [1]. The 7-substituted pyrazolo[4,3-b]pyridine series demonstrated ALK5 IC₅₀ values as low as 5.0 nM in biochemical assays, whereas no comparable ALK5 inhibition data have been reported for the [3,4-b] scaffold [2]. This selectivity arises from the distinct nitrogen atom positioning in the fused ring system, which alters the hydrogen-bonding geometry within the kinase hinge region.
| Evidence Dimension | ALK5 kinase biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Core scaffold used in ALK5 inhibitor series; lead compounds achieve IC₅₀ = 5.0 nM [2] |
| Comparator Or Baseline | 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone (CAS 1256794-87-2): no ALK5 inhibition data reported; antiviral activity described only for elaborated derivatives [1] |
| Quantified Difference | ≥1,000-fold difference in reported kinase inhibition floor (5.0 nM vs. no detectable activity reported) |
| Conditions | Biochemical ALK5 inhibition assay (Sabat et al., 2017); anti-HSV1 and anti-HAV-MBB assays (Attaby et al., 2006) |
Why This Matters
Procurement of the correct regioisomer is critical for kinase-focused medicinal chemistry campaigns; the [4,3-b] scaffold is validated for ALK5 and PDE1 inhibition, while the [3,4-b] isomer leads to divergent biological outcomes.
- [1] Attaby, F. A.; Elghandour, A. H. H.; Ali, M. A.; Ibrahem, Y. M. Synthesis, Reactions, and Antiviral Activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives. Phosphorus Sulfur Silicon Relat. Elem. 2006, 181, 1087–1102. View Source
- [2] Sabat, M.; Wang, H.; Scorah, N.; Lawson, J. D.; Atienza, J.; Kamran, R.; Hixon, M. S.; Dougan, D. R. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors. Bioorg. Med. Chem. Lett. 2017, 27, 1955–1961. BindingDB Ki Summary: IC₅₀ = 5.0 nM. View Source
